1-ethyl-7-methyl-3-(4-{4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}piperidine-1-carbonyl)-1,4-dihydro-1,8-naphthyridin-4-one
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Overview
Description
1-ethyl-7-methyl-3-(4-{4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}piperidine-1-carbonyl)-1,4-dihydro-1,8-naphthyridin-4-one is a complex organic compound with a unique structure that combines elements of naphthyridine, piperidine, and pyridopyrimidinone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-7-methyl-3-(4-{4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}piperidine-1-carbonyl)-1,4-dihydro-1,8-naphthyridin-4-one involves multiple steps, starting with the preparation of the naphthyridine core. This is typically achieved through a series of condensation and cyclization reactions. The piperidine ring is then introduced via a nucleophilic substitution reaction, followed by the formation of the pyridopyrimidinone moiety through further cyclization and functional group transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to streamline production.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-7-methyl-3-(4-{4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}piperidine-1-carbonyl)-1,4-dihydro-1,8-naphthyridin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents onto the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs. Substitution reactions can introduce a wide range of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
1-ethyl-7-methyl-3-(4-{4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}piperidine-1-carbonyl)-1,4-dihydro-1,8-naphthyridin-4-one has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure allows it to interact with various biological targets, making it a valuable tool for studying biochemical pathways and mechanisms.
Medicine: The compound’s potential therapeutic properties are of interest for the development of new drugs, particularly in the treatment of bacterial infections and other diseases.
Industry: It can be used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-ethyl-7-methyl-3-(4-{4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}piperidine-1-carbonyl)-1,4-dihydro-1,8-naphthyridin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit or activate these targets, leading to various biological effects. The compound’s structure allows it to fit into the active sites of these targets, disrupting their normal function and thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
Nalidixic Acid: A related compound with a similar naphthyridine core, used as an antibacterial agent.
Oxolinic Acid: Another quinolone derivative with enhanced antibacterial activity compared to nalidixic acid.
Ciprofloxacin: A widely used fluoroquinolone antibiotic with a broader spectrum of activity.
Uniqueness
1-ethyl-7-methyl-3-(4-{4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}piperidine-1-carbonyl)-1,4-dihydro-1,8-naphthyridin-4-one is unique due to its combination of structural elements from different classes of compounds, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
3-[1-(1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carbonyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O3/c1-3-28-13-19(20(31)17-7-6-15(2)27-22(17)28)23(32)29-11-8-16(9-12-29)30-14-26-21-18(24(30)33)5-4-10-25-21/h4-7,10,13-14,16H,3,8-9,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNPRFPSQWZNKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)N3CCC(CC3)N4C=NC5=C(C4=O)C=CC=N5 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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